N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine involves complex organic reactions. For instance, a method involving Cu-catalyzed aerobic oxidative conditions utilizes ethyl tertiary amines as carbon sources to achieve the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. This process demonstrates the innovative use of ethyl tertiary amines and molecular oxygen, highlighting a novel activation mode that features broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017). Additionally, cross-coupling methods, such as Stille and Negishi cross-coupling, play a significant role in the large-scale preparation of complex imidazole−thienopyridine compounds, illustrating the challenges and solutions in synthesizing such molecules on a larger scale (Ragan et al., 2003).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is of great interest due to their potential biological activities. Studies on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been conducted to explore their inhibitory potency against various protein kinases. The design and preparation of these compounds involve microwave-accelerated multi-step synthesis, which underscores the complexity and specificity of their molecular structures (Loidreau et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thieno[3,2-d]pyrimidin-4-amines is significant for their potential as kinase inhibitors. Their synthesis and biological evaluation involve intricate chemical reactions, demonstrating their versatility and the potential for the development of pharmacological inhibitors (Loidreau et al., 2012). Furthermore, the catalytic four-component reaction offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of step economy and reduced environmental impact in chemical synthesis (Shi et al., 2018).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure and synthesis methods. The detailed analysis of these properties is essential for understanding the compound's stability, solubility, and potential applications in various biological or chemical systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for the development of these compounds as potential therapeutic agents. Their ability to inhibit specific kinases, as demonstrated by compounds with similar structural features, suggests a significant potential for the development of new drugs or chemical tools (Loidreau et al., 2012).
properties
IUPAC Name |
N-[3-(2-ethylimidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-2-17-21-8-12-24(17)9-3-7-20-15-4-10-25(11-5-15)19-18-16(6-13-26-18)22-14-23-19/h6,8,12-15,20H,2-5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMAKBABKCLOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCNC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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